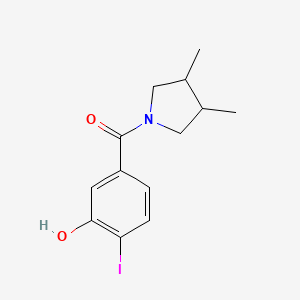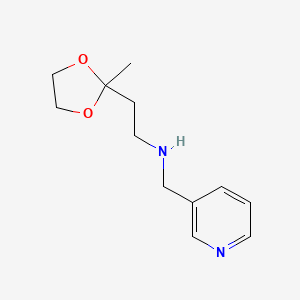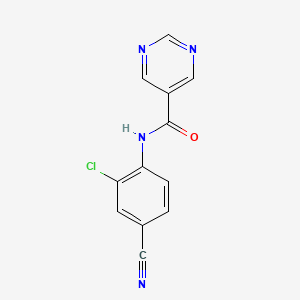
(3,4-Dimethylpyrrolidin-1-yl)-(3-hydroxy-4-iodophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-Dimethylpyrrolidin-1-yl)-(3-hydroxy-4-iodophenyl)methanone, also known as 4'-iodococaine, is a chemical compound that belongs to the class of local anesthetics. It is a synthetic analog of cocaine and has been used in scientific research to study the mechanism of action of local anesthetics.
Mecanismo De Acción
(3,4-Dimethylpyrrolidin-1-yl)-(3-hydroxy-4-iodophenyl)methanone acts as a local anesthetic by blocking voltage-gated sodium channels in neurons. This prevents the influx of sodium ions into the cell and inhibits the propagation of action potentials. The compound binds to the intracellular side of the sodium channel and stabilizes the channel in an inactive state.
Biochemical and Physiological Effects:
(3,4-Dimethylpyrrolidin-1-yl)-(3-hydroxy-4-iodophenyl)methanone has been shown to have similar biochemical and physiological effects to cocaine, but with a longer duration of action. It has been shown to produce local anesthesia in animal models and has been used to study the effects of local anesthetics on the nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (3,4-Dimethylpyrrolidin-1-yl)-(3-hydroxy-4-iodophenyl)methanone in lab experiments is that it is a synthetic analog of cocaine and can be used to study the mechanism of action of local anesthetics without the ethical concerns associated with the use of cocaine. However, one limitation is that it is a relatively new compound and there is limited information available on its pharmacological properties.
Direcciones Futuras
There are several future directions for research on (3,4-Dimethylpyrrolidin-1-yl)-(3-hydroxy-4-iodophenyl)methanone. One direction is to study the structure-activity relationship of local anesthetics and develop new analogs with improved potency and selectivity. Another direction is to study the effects of local anesthetics on the nervous system and develop new treatments for pain management. Finally, there is a need for more research on the pharmacological properties of (3,4-Dimethylpyrrolidin-1-yl)-(3-hydroxy-4-iodophenyl)methanone and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of (3,4-Dimethylpyrrolidin-1-yl)-(3-hydroxy-4-iodophenyl)methanone involves several steps. The first step is the synthesis of 3-hydroxy-4-iodobenzoic acid from 4-iodobenzoic acid. The second step involves the reaction of 3-hydroxy-4-iodobenzoic acid with 3,4-Dimethylpyrrolidine to form the intermediate (3,4-Dimethylpyrrolidin-1-yl)-(3-hydroxy-4-iodophenyl)acetic acid. The final step involves the conversion of the intermediate to (3,4-Dimethylpyrrolidin-1-yl)-(3-hydroxy-4-iodophenyl)methanone by using thionyl chloride.
Aplicaciones Científicas De Investigación
(3,4-Dimethylpyrrolidin-1-yl)-(3-hydroxy-4-iodophenyl)methanone has been used in scientific research to study the mechanism of action of local anesthetics. It has been shown to block voltage-gated sodium channels and inhibit the propagation of action potentials in neurons. This compound has also been used to study the structure-activity relationship of local anesthetics and to develop new analogs with improved potency and selectivity.
Propiedades
IUPAC Name |
(3,4-dimethylpyrrolidin-1-yl)-(3-hydroxy-4-iodophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16INO2/c1-8-6-15(7-9(8)2)13(17)10-3-4-11(14)12(16)5-10/h3-5,8-9,16H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOLLKSAGKHELL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1C)C(=O)C2=CC(=C(C=C2)I)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dimethylpyrrolidin-1-yl)-(3-hydroxy-4-iodophenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-methyl-1,3-dioxolan-2-yl)-N-[(5-methylfuran-2-yl)methyl]ethanamine](/img/structure/B6631810.png)

![2-(2-methyl-1,3-dioxolan-2-yl)-N-[(1-methylpyrazol-4-yl)methyl]ethanamine](/img/structure/B6631825.png)

![3-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]-1,2,4-thiadiazol-5-amine](/img/structure/B6631838.png)




![3-hydroxy-N-[(3-hydroxycyclohexyl)methyl]-4-iodobenzamide](/img/structure/B6631887.png)

![2-(2,4-difluorophenyl)-N-[4-(hydroxymethyl)oxan-4-yl]acetamide](/img/structure/B6631901.png)
![2-bromo-N-[4-(hydroxymethyl)oxan-4-yl]-3-methylbenzamide](/img/structure/B6631902.png)
![5-fluoro-N-[4-(hydroxymethyl)oxan-4-yl]-1-benzothiophene-2-carboxamide](/img/structure/B6631910.png)